N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride
Description
The compound "N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride" is a synthetic benzamide derivative with a complex structure featuring a benzothiazole core, an imidazole moiety, and dimethoxy-substituted aromatic rings. Its hydrochloride salt form enhances solubility for pharmaceutical or biochemical applications.
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3,4-dimethoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S.ClH/c1-16-6-7-17(2)22-21(16)26-24(32-22)28(12-5-11-27-13-10-25-15-27)23(29)18-8-9-19(30-3)20(14-18)31-4;/h6-10,13-15H,5,11-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVXIUDMQNPDCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC(=C(C=C4)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure with an imidazole moiety linked to a thiazole and a dimethoxybenzamide group. Its IUPAC name reflects its intricate arrangement, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The imidazole ring is known for its role in enzyme inhibition and receptor modulation. Specifically, the compound may exert its effects through:
- Enzyme Inhibition : It has been suggested that the compound can inhibit specific enzymes involved in metabolic pathways, affecting cell proliferation and survival.
- Receptor Modulation : The thiazole and benzamide portions may interact with cellular receptors, influencing signaling pathways related to inflammation and cancer progression.
Antifungal Activity
Research indicates that derivatives of imidazole compounds exhibit antifungal properties. For instance, certain imidazole-based compounds have shown enhanced activity against Candida species compared to traditional antifungals like fluconazole. The minimum inhibitory concentration (MIC) values for some derivatives were significantly lower than those for fluconazole, suggesting a promising antifungal profile for this compound as well .
| Compound | MIC (µmol/mL) | Comparison Drug | MIC (µmol/mL) |
|---|---|---|---|
| This compound | TBD | Fluconazole | >1.6325 |
Anticancer Activity
In vitro studies have demonstrated that imidazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The compound is being investigated for its potential to enhance the effectiveness of existing anticancer treatments by modulating immune responses and reducing tumor-induced immunosuppression .
Case Studies
- Study on Antifungal Properties : A study evaluated the antifungal efficacy of various imidazole derivatives against resistant strains of Candida. The results indicated that the tested compound exhibited superior antifungal activity compared to fluconazole, with an MIC value significantly lower than 0.5 µmol/mL .
- Anticancer Mechanism Exploration : Another research effort focused on understanding how this compound affects cancer cell lines. Results showed that it could induce apoptosis through caspase activation pathways, highlighting its potential as an adjunct therapy in cancer treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on quaternary ammonium compounds (QACs) like benzalkonium chloride (BAC-C12), which share cationic properties but differ structurally and functionally from the target compound. Below is a comparative analysis based on available
Table 1: Structural and Functional Comparison
Key Research Findings
CMC Determination Methods: The evidence highlights that QACs like BAC-C12 exhibit similar critical micelle concentration (CMC) values when measured via spectrofluorometry (8.3 mM) and tensiometry (8.0 mM) . This consistency suggests reliable methodologies for surfactant characterization.
Structural Implications for Bioactivity :
- The benzothiazole moiety in the target compound is structurally analogous to kinase inhibitors (e.g., dasatinib) but lacks the thioether or pyrimidine groups critical for ATP-binding pocket interactions.
- The imidazole group may confer pH-dependent solubility or metal-binding properties, similar to antifungal agents like clotrimazole.
Environmental Impact: Unlike QACs, which are persistent pollutants due to their quaternary ammonium groups, the target compound’s hydrolyzable amide bonds and aromatic rings may enhance biodegradability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
